3-(2-Pyridyl)acrylic acid
Overview
Description
3-(2-Pyridyl)acrylic acid, also known as 2-Pyridylacrylic acid, is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound features a pyridine ring attached to a propenoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Pyridyl)acrylic acid typically involves the reaction of pyridine-2-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include:
Reagents: Pyridine-2-carboxaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Pyridyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction can yield 3-(pyridin-2-yl)propanoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Pyridine-2-carboxylic acid
Reduction: 3-(Pyridin-2-yl)propanoic acid
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
3-(2-Pyridyl)acrylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Pyridyl)acrylic acid varies depending on its application. In biological systems, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, blocking their activity.
Interacting with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-3-yl)prop-2-enoic acid
- 3-(Pyridin-4-yl)prop-2-enoic acid
- 2-Pyridylacrylic acid
Uniqueness
3-(2-Pyridyl)acrylic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities in chemical and biological systems .
Properties
IUPAC Name |
3-pyridin-2-ylprop-2-enoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDFTXDJKHGCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302700 | |
Record name | 3-(2-Pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7340-22-9 | |
Record name | 3-(2-Pyridinyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7340-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Pyridinyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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